molecular formula C4H5KO3 B6190623 potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate CAS No. 2639466-11-6

potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate

Cat. No.: B6190623
CAS No.: 2639466-11-6
M. Wt: 140.18 g/mol
InChI Key: ZDOVEAVHQQEPKF-SQQVDAMQSA-M
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Description

Potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate is an organic compound with a unique structure that includes a potassium ion bonded to a methoxy group and an oxopropenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate typically involves the reaction of potassium hydroxide with a suitable precursor, such as 3-methoxy-3-oxoprop-1-en-1-ol. The reaction is carried out in an aqueous medium, and the mixture is stirred vigorously to ensure complete solubilization of the potassium hydroxide. The reaction is often conducted at low temperatures, such as -20°C, to control the reactivity and prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the process. The product is typically isolated by filtration and purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate involves its interaction with molecular targets through its reactive functional groups. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various pathways, including oxidation-reduction and substitution reactions, by forming transient intermediates that facilitate the transformation of substrates .

Comparison with Similar Compounds

Similar Compounds

    Potassium (1E,3E)-5-oxopenta-1,3-dien-1-olate: Similar in structure but with different reactivity and applications.

    Potassium methoxide: Shares the methoxy group but lacks the oxopropenolate moiety.

    Potassium acetate: A simple carboxylate salt with different chemical properties.

Uniqueness

Potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate is unique due to its combination of a methoxy group and an oxopropenolate moiety, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium (1E)-3-methoxy-3-oxoprop-1-en-1-olate involves the reaction of 3-methoxyacrolein with potassium hydroxide.", "Starting Materials": [ "3-methoxyacrolein", "potassium hydroxide" ], "Reaction": [ "Add 3-methoxyacrolein to a reaction flask", "Add potassium hydroxide to the reaction flask", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Add water to the reaction mixture to dissolve the potassium salt", "Extract the organic layer with a suitable solvent", "Dry the organic layer over anhydrous sodium sulfate", "Filter the organic layer and evaporate the solvent to obtain the desired product" ] }

CAS No.

2639466-11-6

Molecular Formula

C4H5KO3

Molecular Weight

140.18 g/mol

IUPAC Name

potassium;(E)-3-methoxy-3-oxoprop-1-en-1-olate

InChI

InChI=1S/C4H6O3.K/c1-7-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1/b3-2+;

InChI Key

ZDOVEAVHQQEPKF-SQQVDAMQSA-M

Isomeric SMILES

COC(=O)/C=C/[O-].[K+]

Canonical SMILES

COC(=O)C=C[O-].[K+]

Purity

95

Origin of Product

United States

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